IACS-10759 -

IACS-10759

Catalog Number: EVT-1533829
CAS Number:
Molecular Formula: C17H18Cl2O4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IACS-10759 is a potent inhibitor of complex I of OXPHOS. IACS-10759 effectively inhibits ATP production and oxygen consumption in isolated mitochondria, and inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I in low nM range. IACS-10759 is orally bioavailable with excellent physicochemical properties in preclinical species, and shows significant efficacy in multiple tumor indications both in vitro and in vivo. IACS-10759 causes robust tumor regression, but has no effect in the same model when glycolysis is restored.
Overview

IACS-010759, also known as IACS-10759, is a novel compound developed at the MD Anderson Cancer Center's Institute for Applied Cancer Science. It is primarily designed as an inhibitor of oxidative phosphorylation, targeting mitochondrial complex I. This compound has garnered attention for its potential in treating various cancers, particularly acute myeloid leukemia and solid tumors, by disrupting energy metabolism in cancer cells.

Source

The development of IACS-010759 was a collaborative effort at the MD Anderson Cancer Center, where researchers aimed to create a targeted therapeutic that could effectively inhibit tumor growth through metabolic interference. The compound's synthesis and biological evaluations have been documented in several studies, highlighting its efficacy and mechanism of action against cancer cell lines and patient-derived samples .

Classification

IACS-010759 is classified as an oxidative phosphorylation inhibitor. It falls under the category of small-molecule drugs that specifically target mitochondrial functions, making it a part of a growing class of therapeutics aimed at altering cancer metabolism to inhibit tumor growth.

Synthesis Analysis

Methods

The synthesis of IACS-010759 involves a multi-step chemical process that has been optimized for yield and purity. The initial steps typically include the formation of key intermediates through standard organic reactions such as coupling and cyclization. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.

Technical Details

The specific synthetic route has not been fully disclosed in public literature, but it generally involves:

  • Reagents: Various reagents are employed to facilitate the chemical transformations.
  • Conditions: Controlled temperature and pressure conditions are maintained throughout the synthesis to optimize reaction yields.
  • Purification: Post-synthesis, the compound undergoes rigorous purification processes to achieve pharmaceutical-grade quality.
Molecular Structure Analysis

Structure

IACS-010759 has a complex molecular structure characterized by its interactions with mitochondrial components. While the exact structural formula is proprietary, it features functional groups that enhance its binding affinity to mitochondrial complex I.

Data

Molecular modeling studies suggest that IACS-010759 binds effectively to the active site of complex I, disrupting its function and leading to decreased ATP production in cancer cells. This mechanism is pivotal in its role as an anticancer agent.

Chemical Reactions Analysis

Reactions

IACS-010759 primarily acts through inhibition of oxidative phosphorylation. This involves:

  • Inhibition of Complex I: By blocking electron transport in mitochondria, it reduces ATP synthesis.
  • Alteration of Metabolic Pathways: The inhibition leads to increased reliance on glycolysis for energy production, which can induce metabolic stress in cancer cells.

Technical Details

Experimental studies have demonstrated that treatment with IACS-010759 results in significant changes in cellular metabolism:

  • Decreased ATP Levels: Following treatment, ATP levels drop significantly in various cancer cell lines .
  • Increased Reactive Oxygen Species: The disruption of mitochondrial function often leads to elevated levels of reactive oxygen species, contributing to cellular stress and apoptosis.
Mechanism of Action

Process

The mechanism by which IACS-010759 exerts its effects involves several key steps:

  1. Binding to Complex I: The compound binds to mitochondrial complex I, inhibiting its activity.
  2. Reduction of ATP Production: This inhibition leads to decreased ATP synthesis, forcing cells to adapt their metabolic pathways.
  3. Induction of Metabolic Stress: Cancer cells experience increased stress due to reliance on alternative energy sources like glycolysis.

Data

Clinical trials have shown that patients treated with IACS-010759 exhibit significant metabolic changes in their leukemic blasts, including alterations in nucleotide pools and increased levels of metabolic precursors . These changes correlate with reduced disease burden in some cases but highlight the complexity of tumor responses to metabolic inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

IACS-010759 is typically presented as a solid compound with specific melting points and solubility characteristics that facilitate its formulation into dosage forms suitable for clinical use.

Chemical Properties

The chemical stability of IACS-010759 under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies indicate that it maintains stability across a range of pH levels typical of human tissues .

Relevant data includes:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which is commonly used for drug formulation.
  • Stability: Exhibits good stability under controlled storage conditions.
Applications

IACS-010759 has potential applications in various scientific fields:

  • Cancer Treatment: It is primarily investigated for its efficacy against acute myeloid leukemia and other solid tumors.
  • Metabolic Research: The compound serves as a tool for studying mitochondrial function and energy metabolism in cancer cells.
  • Combination Therapies: Ongoing research explores its use in combination with other therapies, such as angiogenesis inhibitors, to enhance treatment efficacy .
Chemical and Pharmacological Profile of IACS-10759

Structural Characterization and Physicochemical Properties

Molecular Formula and Weight

IACS-10759 (chemical name: IACS-010759; synonyms: IACS-10759) is a small-molecule inhibitor with the molecular formula C₂₅H₂₅F₃N₆O₄S and a molecular weight of 562.56 g/mol [1] [5] [10]. Its structure features a trifluoromethoxy-phenyl core linked to a bicyclic heteroaromatic system containing pyrazole and oxadiazole rings, connected via a sulfonamide-piperidine moiety. This architecture positions it as a unique inhibitor of mitochondrial complex I [1] [6]. Key structural attributes include:

  • Trifluoromethoxy group: Enhances membrane permeability and metabolic stability.
  • Bicyclic heterocycles: Facilitate targeted binding to the quinone-access channel.
  • Sulfonamide linker: Contributes to solubility and protein-binding specificity [6] [7].

Table 1: Atomic Composition of IACS-10759

ElementCountRole in Pharmacology
Carbon (C)25Hydrophobic core scaffolding
Fluorine (F)3Enhances binding affinity
Nitrogen (N)6Hydrogen bonding with complex I residues
Oxygen (O)4Polarity modulation
Sulfur (S)1Anchoring to ND1 subunit

Stability and Solubility in Preclinical Formulations

IACS-10759 exhibits poor aqueous solubility (<0.1 mg/mL in water) but high solubility in dimethyl sulfoxide (DMSO; 50–100 mg/mL, 88.9–177.8 mM) [2] [5] [6]. Stability studies indicate:

  • Solid-state stability: >2 years at 4°C under anhydrous conditions [5] [6].
  • Solution stability: Stable in DMSO for 6 months at -80°C, but susceptible to hydrolysis in aqueous buffers at physiological pH [6] [9].
  • Thermal degradation: Decomposes above 150°C, necessitating storage below -20°C for long-term conservation [10].

Table 2: Physicochemical Properties of IACS-10759

PropertyValuePreclinical Relevance
Aqueous Solubility<0.1 mg/mLLimits intravenous formulations
DMSO Solubility88.9–177.8 mMEnables in vitro stock solutions
logP (Predicted)~3.5Moderate membrane permeability
Stability (pH 7.4)Hydrolysis-sensitiveRequires pharmacokinetic monitoring

Pharmacokinetic and Pharmacodynamic Parameters

Oral Bioavailability and Tissue Distribution

IACS-10759 demonstrates high oral bioavailability across preclinical species. In murine models, a single oral dose (1 mg/kg) achieves plasma concentrations of >8 nM, with a terminal half-life >24 hours [2] [6] [9]. Tissue distribution studies reveal:

  • High volume of distribution (Vd): ~5 L/kg, indicating extensive penetration into tissues [9].
  • Brain-to-plasma ratio: 0.4–0.6, supporting efficacy in intracranial tumor models [6] [9].
  • Accumulation sites: Liver, kidneys, and OXPHOS-dependent tumors [2].

Pharmacokinetic (PK) parameters were validated in phase I trials (NCT02882321, NCT03291938), where drug exposures >8 nM correlated with target engagement in peripheral blood mononuclear cells [4] [8].

Table 3: Pharmacokinetic Profile Across Species

ParameterMouseRatCynomolgus MonkeyHuman (Phase I)
Oral Bioavailability>90%85%78%Not established
Plasma ClearanceLowModerateLowVariable
Half-life (t₁/₂)>24 h>24 h>24 h~20 h
AUC₀–∞ (1 mg/kg)450 ng·h/mL380 ng·h/mL420 ng·h/mLData confidential

Selectivity for Mitochondrial Complex I

IACS-10759 is a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), with half-maximal inhibitory concentrations (IC₅₀) consistently <10 nM in cellular assays [1] [5] [6]. Key pharmacodynamic attributes include:

  • Mechanism of action: Binds to the ND1 subunit near the quinone-access channel, disrupting electron transfer and inducing reactive oxygen species (ROS) [1] [7].
  • Species cross-reactivity: Retains potency in human (IC₅₀ = 1.4 nM), murine (5.6 nM), rat (12.2 nM), and monkey (8.7 nM) mitochondria [2] [9].
  • Metabolic suppression: Inhibits oxygen consumption rates (OCR) by >80% at 100 nM in AML and solid tumor cells [6] [7].

Notably, IACS-10759 exhibits >1,000-fold selectivity over other electron transport chain complexes (II–IV) and non-mitochondrial targets [1] [7]. This specificity was confirmed via photoaffinity labeling, where it bound exclusively to ND1 without cross-reacting with 49-kDa or PSST subunits [1].

Table 4: Complex I Inhibition Across Tumor Models

Cell LineTumor TypeIC₅₀ (nM)Assay Endpoint
NCI-H460Non-small cell lung1.4Galactose-dependent viability
Primary AML blastsAcute myeloid leukemia5–10OCR suppression
PDAC linesPancreatic cancer3–15Growth inhibition (CTG assay)
Ovarian carcinomaOvarian cancer4–12Apoptosis (caspase-3 cleavage)

Properties

Product Name

IACS-10759

Molecular Formula

C17H18Cl2O4

SMILES

Unknown

Synonyms

IACS-10759; IACS 10759; IACS10759.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.